Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Description
Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a 1,8-naphthyridine core with a partially hydrogenated ring system. Its molecular formula is C₁₁H₁₂N₂O₃, and it serves as a key intermediate in synthesizing pharmacologically active derivatives, including antibacterial agents and kinase inhibitors . The compound is characterized by a methyl ester group at position 3 and a ketone at position 7, which influence its reactivity and biological interactions.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)7-4-6-2-3-8(13)12-9(6)11-5-7/h4-5H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
COFRVDKDNXHQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)CC2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde and a β-ketoester under acidic or basic conditions to form the naphthyridine core . Another approach includes the use of a water-soluble iridium catalyst to facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or metal-catalyzed processes that are optimized for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Basic hydrolysis : Treatment with aqueous sodium hydroxide in ethanol at reflux converts the ester to 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid .
-
Acidic hydrolysis : Hydrochloric acid in tetrahydrofuran (THF) or methanol also facilitates ester cleavage .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (aq)/EtOH, reflux | 3-Carboxylic acid derivative | ~72% | |
| HCl/MeOH, rt | 3-Carboxylic acid derivative | Not reported |
Reduction of the Oxo Group
The ketone at position 7 can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation. This reaction modifies the electronic properties of the naphthyridine ring.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Ethanol, 0–25°C | 7-Hydroxy-tetrahydro-1,8-naphthyridine | |
| H₂/Pd-C | MeOH, 40–60°C | 7-Hydroxy-tetrahydro-1,8-naphthyridine |
Halogenation at Position 7
The oxo group at position 7 can be replaced with halogens (Cl, Br) using halogenating agents:
-
Chlorination : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in DCM or toluene at 20–120°C yields 7-chloro derivatives .
-
Bromination : Phosphorus tribromide (PBr₃) in THF or DCM produces 7-bromo analogs .
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| POCl₃ | DCM, reflux, 6 h | 7-Chloro derivative | Antimicrobial intermediates | |
| PBr₃ | THF, 50°C, 3 h | 7-Bromo derivative | Cross-coupling precursors |
Alkylation and Acylation
The nitrogen atoms in the naphthyridine ring or the hydroxyl group (post-reduction) can undergo alkylation or acylation:
-
N-Alkylation : Reaction with alkyl halides (e.g., n-propyl iodide) in ethanol/water with KOH at reflux introduces alkyl groups .
-
O-Acylation : Acetic anhydride or acetyl chloride in pyridine acylates hydroxyl groups .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| n-PrI, KOH/EtOH/H₂O | Reflux, 6 days | 1-n-Propyl substituted derivative | |
| Ac₂O, pyridine | rt, 12 h | 7-Acetoxy derivative |
Amination and Ring Functionalization
The 7-position supports nucleophilic substitution with amines, enabling the synthesis of antimicrobial derivatives:
-
Amination : Reaction with pyrrolidine or azetidine derivatives in polar solvents (DMF, MeCN) at 60–120°C introduces amino groups .
| Amine | Conditions | Product | Bioactivity | Reference |
|---|---|---|---|---|
| 3-(R)-Amino-2-(S)-methylazetidine | DMF, 80°C, 24 h | 7-Amino-substituted analog | Enhanced anti-pseudomonal activity |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles. For example, coupling with triazoles or thiadiazoles under CuI catalysis generates polycyclic structures with antifungal properties .
Oxidation Reactions
Controlled oxidation of the tetrahydro ring system with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can aromatize the naphthyridine core, enhancing conjugation.
Key Reaction Mechanisms
Scientific Research Applications
Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Bioactivity
- Ester vs. Carboxylic Acid : Methyl or ethyl esters (e.g., the target compound vs. nalidixic acid) are typically hydrolyzed to active carboxylic acids in vivo. The ester form improves solubility and bioavailability during synthesis .
- Halogenation : Introduction of chloro/fluoro groups (e.g., in the 7-chloro-6-fluoro analog) increases antibacterial potency by enhancing target affinity and resistance to metabolic degradation .
Ring System Variations
- 1,8-Naphthyridine vs. 1,5-Naphthyridine : The 1,8-naphthyridine core is critical for antibacterial activity, as seen in nalidixic acid. In contrast, 1,5-naphthyridine derivatives (e.g., ethyl 7-ethyl-6-oxo-1,5-naphthyridine-3-carboxylate) show reduced efficacy due to altered spatial orientation of pharmacophores .
Biological Activity
Methyl 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by research findings and case studies.
- Chemical Name : this compound
- CAS Number : 615568-69-9
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
Antimicrobial Activity
Research has shown that naphthyridine derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains:
| Compound | Activity | Bacterial Strains |
|---|---|---|
| Methyl 7-Oxo Derivative | High | Staphylococcus, Pseudomonas aeruginosa, Neisseria gonorrhoeae |
| Comparative Drugs | Moderate | Ciprofloxacin-resistant strains |
A study demonstrated that certain naphthyridine derivatives showed enhanced activity against multi-resistant bacterial strains when combined with fluoroquinolones .
Anticancer Activity
Methyl 7-oxo derivatives have also been investigated for their anticancer properties. In vitro studies indicate potent cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HL-60 (Human leukemia) | 1.21 | |
| A549 (Lung cancer) | 12.86 | |
| HepG2 (Liver cancer) | 10.47 |
These compounds have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific proteins and pathways related to cell survival and proliferation .
Neurological and Cardiovascular Effects
Emerging research suggests that naphthyridine derivatives may also influence neurological and cardiovascular systems. For instance, some compounds have exhibited psychotropic effects and potential benefits in treating neurodegenerative diseases .
The mechanism by which methyl 7-oxo derivatives exert their biological effects involves interaction with various molecular targets:
- Inhibition of Bacterial Enzymes : The compound may inhibit enzymes critical for bacterial survival.
- Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways leading to cell death.
- Modulation of Neurotransmitter Activity : Potential effects on neurotransmitter systems could explain psychotropic effects.
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized a series of naphthyridine derivatives and tested them against resistant bacterial strains.
- Results indicated that methyl 7-oxo derivatives significantly reduced bacterial load in infected tissues in animal models.
-
Anticancer Research :
- A study involving methyl 7-oxo derivatives showed promising results against several human cancer cell lines.
- Mechanistic studies revealed that these compounds could disrupt mitochondrial function and induce oxidative stress in cancer cells.
Q & A
Q. Advanced Optimization
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to <1 hour) and improves yields by enhancing thermal efficiency .
- Continuous flow reactors enable scalable production with precise temperature/pressure control, minimizing side reactions .
Q. Key Reaction Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 120–250°C (cyclization) | Higher temps favor ring closure |
| Catalyst | NaH (for alkylation) | Enhances electrophilic substitution |
| Solvent | Diphenyl ether (cyclization), DMF (alkylation) | High polarity aids reactivity |
How is X-ray crystallography applied to resolve the structure of this compound, and which software tools are critical?
Basic Structural Elucidation
X-ray diffraction (2.26 Å resolution) is used to determine the compound’s 3D structure, particularly when bound to biological targets (e.g., enoyl ACP reductase in Burkholderia pseudomallei) . SHELX programs are industry standards for refining crystallographic
Q. Advanced Applications
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for assessing structural flexibility .
- Twinned Data Refinement : SHELXL handles twinned crystals (common in naphthyridine derivatives) by partitioning reflection data .
What computational strategies predict the bioactivity of this compound against bacterial targets?
Q. Basic Molecular Modeling
- Docking Studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., enoyl ACP reductase). The compound’s trifluoromethyl and carboxylate groups show high affinity for hydrophobic active sites .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with antibacterial IC₅₀ values .
Q. Advanced Techniques
- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories) to validate docking predictions .
- Free Energy Perturbation (FEP) : Quantifies energy changes during ligand-protein interactions, guiding SAR optimization .
How are contradictions in spectroscopic data resolved during structural characterization?
Q. Common Data Conflicts
- NMR vs. X-ray Data : Discrepancies in proton assignments (e.g., aromatic H environments) arise due to dynamic effects in solution.
- Mass Spec vs. Elemental Analysis : Impurities may skew molecular ion peaks.
Q. Resolution Strategies
Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray data .
Crystallographic Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) reconcile geometric outliers .
Dynamic NMR (VT-NMR) : Resolves overlapping signals by analyzing temperature-dependent shifts .
How does sonochemical synthesis improve the yield of naphthyridine derivatives compared to thermal methods?
Q. Advanced Methodology
Q. Optimization Table
| Parameter | Sonochemical Conditions | Thermal Conditions |
|---|---|---|
| Time | 30 min–2 h | 6–24 h |
| Temperature | 25–60°C | 80–250°C |
| By-Products | <5% | 10–20% |
What structural features of this compound contribute to its enzyme inhibition profile?
Q. Key Functional Groups
- 7-Oxo Group : Hydrogen bonds with catalytic residues (e.g., Tyr158 in enoyl ACP reductase) .
- Methyl Carboxylate : Enhances membrane permeability via lipophilicity (LogP ≈ 1.5) .
Q. SAR Insights
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of methyl with ethyl ester | ↓ Solubility, ↑ IC₅₀ | |
| Addition of trifluoromethyl | ↑ Binding affinity (ΔG = -9.2 kcal/mol) |
How are high-throughput phasing pipelines used in crystallographic studies of this compound?
Q. Advanced Crystallography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
